molecular formula C19H18N4O4 B6562044 N'-[(2-methoxyphenyl)methyl]-N-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]ethanediamide CAS No. 946290-73-9

N'-[(2-methoxyphenyl)methyl]-N-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]ethanediamide

Cat. No.: B6562044
CAS No.: 946290-73-9
M. Wt: 366.4 g/mol
InChI Key: IJPBUJSOSHKAHG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N'-[(2-Methoxyphenyl)methyl]-N-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]ethanediamide is a synthetic ethanediamide derivative featuring two distinct substituents: a 2-methoxyphenylmethyl group and a 4-oxo-3,4-dihydrophthalazin-1-ylmethyl moiety.

Properties

IUPAC Name

N-[(2-methoxyphenyl)methyl]-N'-[(4-oxo-3H-phthalazin-1-yl)methyl]oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4O4/c1-27-16-9-5-2-6-12(16)10-20-18(25)19(26)21-11-15-13-7-3-4-8-14(13)17(24)23-22-15/h2-9H,10-11H2,1H3,(H,20,25)(H,21,26)(H,23,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJPBUJSOSHKAHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CNC(=O)C(=O)NCC2=NNC(=O)C3=CC=CC=C32
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural and functional similarities to phthalazinone derivatives and substituted amides/hydrazides allow for critical comparisons. Key analogs include:

Phthalazinone-Based Piperazine Derivatives (A22 and A23)

  • A23: 4-(3-((4-Cyclohexanecarbonyl)piperazin-1-yl)methyl)-4-fluorobenzyl)phthalazin-1(2H)-one Molecular Formula: C₂₇H₃₁FN₄O₂ Molecular Weight: 463.25110 Key Features: Non-fluorinated cyclohexane group reduces molecular weight and lipophilicity (predicted logP ~3.0) compared to A22 .

The 2-methoxyphenyl group in the target compound could impart moderate electron-donating effects, contrasting with the electron-withdrawing fluorine in A22/A23 .

Phthalazinone-Benzohydrazide Derivatives (B2–B5)

These compounds share the phthalazinone-methyl group but feature alkyl-substituted benzohydrazide chains:

Compound Substituent Molecular Formula Molecular Weight Key Properties
B2 Propyl C₁₉H₁₉FN₄O₂ 355.15720 Shorter alkyl chain; higher solubility
B3 Butyl C₂₀H₂₁FN₄O₂ 369.17285 Balanced lipophilicity (logP ~2.8)
B4 Isobutyl C₂₀H₂₁FN₄O₂ 369.17285 Branched chain may hinder packing
B5 Pentyl C₂₁H₂₃FN₄O₂ 383.18850 Increased lipophilicity (logP ~3.5)

The 2-methoxyphenyl group may confer greater π-π stacking capacity compared to B2–B5’s fluorophenyl groups .

Anti-Proliferative Phthalazinone-Benzamide (Compound 17)

  • (E)-2-fluoro-N-(4-(3-(hydroxyamino)-3-oxoprop-1-en-1-yl)phenethyl)-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzamide Key Features: Dual HDAC and PARP inhibition, with IC₅₀ values of 0.12 µM (HDAC1) and 0.09 µM (PARP1). Selectivity: 4.1-fold less cytotoxic to normal cells (MCF-10A) than SAHA, a reference HDAC inhibitor .

Comparison with Target Compound: While both compounds share the phthalazinone-methyl group, the target’s ethanediamide moiety lacks the hydroxamate zinc-binding group critical for HDAC inhibition.

Implications for Further Research

The target compound’s ethanediamide scaffold and methoxyphenyl group warrant exploration in PARP inhibition assays, leveraging structural parallels to Compound 17 . Comparative pharmacokinetic studies with A22/A23 and B2–B5 could clarify the impact of substituents on bioavailability and metabolic stability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.